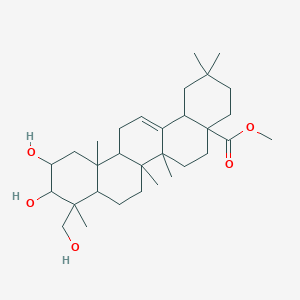

2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester

Beschreibung

Methyl-2β,3β,23-Trihydroxyolean-12-en-28-oat ist eine Triterpenoidverbindung, die von Oleanolsäure abgeleitet ist. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, einschließlich entzündungshemmender, antitumoraler und antioxidativer Eigenschaften. Diese Verbindung wird oft auf ihre potenziellen therapeutischen Anwendungen in verschiedenen Bereichen der Medizin und Biologie untersucht.

Eigenschaften

IUPAC Name |

methyl 10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O5/c1-26(2)12-14-31(25(35)36-7)15-13-29(5)19(20(31)16-26)8-9-23-27(3)17-21(33)24(34)28(4,18-32)22(27)10-11-30(23,29)6/h8,20-24,32-34H,9-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQIABJSQBQEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-2β,3β,23-Trihydroxyolean-12-en-28-oat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Ketonen oder Aldehyden oxidiert werden.

Reduktion: Die Verbindung kann zu verschiedenen Alkoholderivaten reduziert werden.

Substitution: Die Hydroxylgruppen können durch andere funktionelle Gruppen wie Halogene oder Alkylgruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden üblicherweise verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Halogenierungsmittel wie Thionylchlorid (SOCl2) oder Alkylierungsmittel wie Methyliodid (CH3I) werden verwendet.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Methyl-2β,3β,23-Trihydroxyolean-12-en-28-oat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Als Vorläufer für die Synthese anderer komplexer Triterpenoidverbindungen verwendet.

Biologie: Untersucht auf seine Rolle in zellulären Prozessen und sein Potenzial als bioaktives Molekül.

Medizin: Untersucht auf seine entzündungshemmenden, antitumoralen und antioxidativen Eigenschaften, wodurch es zu einem Kandidaten für die Medikamentenentwicklung wird.

Industrie: In der Formulierung von Kosmetika und Nahrungsergänzungsmitteln aufgrund seiner vorteilhaften Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-2β,3β,23-Trihydroxyolean-12-en-28-oat beinhaltet mehrere molekulare Ziele und Pfade:

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen wie Cyclooxygenase (COX).

Antitumor: Induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und anderen apoptotischen Signalwegen.

Antioxidativ: Fängt freie Radikale ab und verstärkt die Aktivität von antioxidativen Enzymen.

Analyse Chemischer Reaktionen

Types of Reactions

2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used.

Major Products

Wissenschaftliche Forschungsanwendungen

2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex triterpenoid compounds.

Biology: Studied for its role in cellular processes and its potential as a bioactive molecule.

Medicine: Investigated for its anti-inflammatory, anti-tumor, and antioxidant properties, making it a candidate for drug development.

Industry: Utilized in the formulation of cosmetics and health supplements due to its beneficial properties.

Wirkmechanismus

The mechanism of action of 2beta,3beta,23-Trihydroxyolean-12-en-28-oic acid methyl ester involves several molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Anti-tumor: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

Methyl-2β,3β,23-Trihydroxyolean-12-en-28-oat wird mit anderen ähnlichen Triterpenoidverbindungen verglichen, wie z. B.:

Oleanolsäure: Die Stammverbindung, bekannt für ihre leberschützende und entzündungshemmende Wirkung.

Ursolsäure: Ein weiteres Triterpenoid mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen Strukturmerkmalen.

Betulinsäure: Bekannt für seine anti-HIV- und anti-Krebs-Eigenschaften.

Die Einzigartigkeit von Methyl-2β,3β,23-Trihydroxyolean-12-en-28-oat liegt in seinem spezifischen Hydroxylierungsmuster und der Veresterung, die unterschiedliche biologische Aktivitäten und potenzielle therapeutische Anwendungen verleihen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.